Thiamine Acetate Hydrochloride

Catalog No.
S877218
CAS No.
1037-29-2
M.F
C14H20Cl2N4O2S
M. Wt
379.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiamine Acetate Hydrochloride

CAS Number

1037-29-2

Product Name

Thiamine Acetate Hydrochloride

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl acetate;chloride;hydrochloride

Molecular Formula

C14H20Cl2N4O2S

Molecular Weight

379.3

InChI

InChI=1S/C14H19N4O2S.2ClH/c1-9-13(4-5-20-11(3)19)21-8-18(9)7-12-6-16-10(2)17-14(12)15;;/h6,8H,4-5,7H2,1-3H3,(H2,15,16,17);2*1H/q+1;;/p-1

InChI Key

RHACBYQHDIYAIL-UHFFFAOYSA-M

SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.Cl.[Cl-]

Synonyms

5-[2-(Acetyloxy)ethyl]-3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methylthiazolium Chloride Hydrochloride; Thiamine Acetate Ester Monohydrochloride; Thiamine Acetate Ester Hydrochloride; Acetylaneurine Hydrochloride;

Role in Thiamine Deficiency Research:

Thiamine acetate hydrochloride (TAH), a water-soluble derivative of vitamin B1 (thiamine), is primarily used in research to study thiamine deficiency and its associated conditions. Researchers utilize TAH to induce controlled thiamine deficiency in various model organisms, including cell cultures, animals, and even human volunteers under ethical and controlled settings. This allows for the investigation of the biochemical and physiological consequences of thiamine insufficiency, aiding in the understanding of diseases like beriberi and Wernicke-Korsakoff syndrome [, ].

Investigation of Thiamine's Mechanisms of Action:

TAH plays a crucial role in research exploring the mechanisms of action of thiamine within the body. By studying how cells and organisms respond to different concentrations of TAH, researchers can gain insights into how thiamine participates in various biological processes, including energy metabolism, nerve function, and gene expression [, ]. This knowledge helps in developing strategies to prevent and treat thiamine deficiencies and associated health issues.

Research on Thiamine Delivery and Stability:

TAH is valuable in research efforts aimed at improving the delivery and stability of thiamine, especially in food fortification and supplement development. Studies compare the absorption, bioavailability, and degradation rates of TAH with other thiamine forms to identify the most effective and stable delivery methods []. This research is crucial for ensuring that individuals receive the necessary amount of active thiamine and can benefit from its health benefits.

Thiamine Acetate Hydrochloride, a derivative of thiamine (Vitamin B1), is a water-soluble compound known for its role in carbohydrate metabolism and energy production. It consists of a thiazole and a pyrimidine ring linked by a methylene bridge, with an acetyl group enhancing its solubility and bioavailability. This compound is typically encountered as a white crystalline powder or colorless crystals with a slight characteristic odor, and it is soluble in water and glycerol, but minimally soluble in alcohol and virtually insoluble in chloroform and ethyl ether .

  • Research on the specific mechanism of action of TAH is limited.
  • If it functions similarly to thiamine hydrochloride, it might participate in enzymatic reactions as a precursor to thiamine pyrophosphate (TPP), a critical coenzyme in carbohydrate metabolism and nerve function [].
  • There is a lack of publicly available data on the specific hazards or toxicity of TAH.
  • Given its structural similarity to thiamine hydrochloride, which is generally regarded as safe, TAH is likely to have low toxicity [].
  • However, as with any new compound, proper handling procedures and adherence to laboratory safety guidelines are essential during research involving TAH [].
, particularly as a catalyst in organic synthesis. It has been shown to facilitate the formation of quinoxaline derivatives through one-pot synthesis at ambient temperatures, demonstrating its efficacy as a non-toxic and eco-friendly catalyst . In biological systems, thiamine is converted into thiamine pyrophosphate, which acts as a coenzyme for several key enzymatic reactions involved in carbohydrate metabolism .

Thiamine Acetate Hydrochloride plays a crucial role in human health, primarily as a cofactor for enzymes involved in carbohydrate metabolism. Its active form, thiamine pyrophosphate, is essential for the decarboxylation of alpha-keto acids and the hexose monophosphate shunt. Deficiency in thiamine can lead to serious health issues such as beriberi and Wernicke-Korsakoff syndrome, underscoring its biological significance .

Synthesis of Thiamine Acetate Hydrochloride can be achieved through various methods:

  • Chemical Synthesis: The compound can be synthesized from 4-methyl-5-(2-hydroxyethyl)thiazole through alkylation reactions.
  • Catalytic Methods: It has been utilized as a catalyst for synthesizing various organic compounds, showcasing its versatility in organic chemistry .
  • Biosynthesis: In biological systems, thiamine is synthesized from simpler precursors through multi-step enzymatic processes involving the assembly of the thiazole and pyrimidine moieties .

Thiamine Acetate Hydrochloride has several applications:

  • Nutritional Supplement: It is widely used to prevent and treat vitamin B1 deficiency.
  • Food Industry: Employed as a food additive to enhance nutritional value.
  • Pharmaceuticals: Utilized in formulations aimed at treating metabolic disorders related to thiamine deficiency.
  • Catalysis: Acts as an efficient catalyst for various organic reactions, particularly in synthesizing heterocyclic compounds .

Interaction studies have shown that Thiamine Acetate Hydrochloride interacts with various substrates in metabolic pathways. Its primary interaction involves forming complexes with enzymes that require thiamine pyrophosphate as a cofactor. Additionally, it has been observed to participate in Maillard-type reactions under certain conditions, which may influence its stability and efficacy .

Several compounds share structural or functional similarities with Thiamine Acetate Hydrochloride:

CompoundStructure SimilarityUnique Features
Thiamine PyrophosphateYesActive coenzyme form involved in metabolism
RiboflavinYesFunctions primarily in electron transport
Pyridoxal PhosphateYesCoenzyme for amino acid metabolism
Nicotinamide Adenine Dinucleotide (NAD)YesKey role in redox reactions

Thiamine Acetate Hydrochloride stands out due to its specific role in carbohydrate metabolism and its unique catalytic properties that are not shared by the other compounds listed above .

IUPAC Nomenclature and Structural Formula

The IUPAC name for thiamine acetate hydrochloride is 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl acetate;chloride;hydrochloride. Its molecular formula is C₁₄H₂₀Cl₂N₄O₂S, with a molecular weight of 379.3 g/mol.

The structure comprises:

  • A pyrimidine ring (4-amino-2-methylpyrimidin-5-yl) linked via a methylene group to a thiazolium ring.
  • An acetylated hydroxyethyl side chain at position 5 of the thiazolium ring.
  • Two chloride counterions (one from the quaternary ammonium and one hydrochloride salt).

Structural Formula:

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.Cl.[Cl-]

Source: PubChem CID 71752508

Historical Context in Thiamine Derivative Research

Discovery and Early Synthesis Efforts

Thiamine acetate hydrochloride emerged from mid-20th-century efforts to improve thiamine’s stability and bioavailability. Early work on thiamine derivatives, such as allithiamine (a naturally occurring disulfide derivative from garlic), demonstrated the potential of structural modifications.

The first synthetic acetylated thiamine analogs were reported in the 1950s–1960s, driven by the need to enhance thiamine’s solubility and resistance to enzymatic degradation. For example:

  • S-acetylthiamine (CAS 3419-28-1) was synthesized via acetylation of thiamine’s thiol group.
  • Thiamine acetate hydrochloride was later developed as a stabilized salt form, enabling easier handling and storage.

Evolution of Acetylated Thiamine Forms

Acetylation strategies evolved alongside advances in organic chemistry:

DerivativeKey FeatureApplication
Thiamine mononitrateNitrate salt for improved stabilityFood fortification
BenfotiamineLipid-soluble prodrugNeuropathic therapy
Thiamine acetate HClAcetyl ester + hydrochloride saltPharmaceutical reference standard

The synthesis of thiamine acetate hydrochloride typically involves:

  • Acetylation: Reaction of thiamine with acetic anhydride to form the acetyl ester.
  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

This derivative’s development reflects broader trends in vitamin B1 research, emphasizing tailored pharmacokinetics and industrial scalability.

Tables

Table 1: Key Chemical Properties of Thiamine Acetate Hydrochloride

PropertyValueSource
Molecular FormulaC₁₄H₂₀Cl₂N₄O₂S
Molecular Weight379.3 g/mol
CAS Number1037-29-2 (free base)
SolubilitySoluble in water, methanol
StabilityStable under acidic conditions

Table 2: Historical Milestones in Thiamine Derivative Research

YearDevelopmentSignificance
1936First total synthesis of thiamineEnabled large-scale production
1953Discovery of allithiamineHighlighted natural thiamine derivatives
1966Synthesis of S-acetylthiaminePioneered acetylated forms
1989Characterization of acetyl-TPPElucidated biochemical roles
2001Industrial synthesis optimizationImproved cost-efficiency

Molecular Architecture Analysis

Crystallographic Data and Conformational Studies

Thiamine acetate hydrochloride, with the molecular formula C₁₄H₂₀Cl₂N₄O₂S and molecular weight of 379.3 g/mol, represents a quaternary ammonium salt derivative of thiamine where the hydroxyl group has been acetylated [1]. The compound crystallizes as a hygroscopic, white crystalline powder that exhibits characteristic thiazolium ring geometry [26].

The crystallographic analysis reveals that thiamine acetate hydrochloride adopts a V-conformation, which is characteristic of enzyme-bound thiamine derivatives [28]. This conformation is defined by two critical torsional angles: φT (C5′-C7′-N3-C2) ranging from -110° to -98°, and φP (N3-C7′-C5′-C4′) spanning 50° to 75° [28] [29]. The V-conformation positions the N4′-amino group of the pyrimidine ring adjacent to the reactive C2 position of the thiazolium ring, facilitating potential catalytic interactions [28].

Table 1: Crystallographic and Conformational Parameters of Thiamine Acetate Hydrochloride

ParameterValue (Å or degrees)Reference/Notes
Thiazolium C2-S bond length1.72 ÅCambridge Structural Database average [4]
Thiazolium C7a-S bond length1.74 ÅCambridge Structural Database average [4]
C2-N3 bond length1.31-1.33 ÅTypical aromatic C-N bond [28]
Pyrimidine C-N bond lengths1.33-1.35 ÅPyrimidine ring measurements [28]
Torsion angle φT (C5′-C7′-N3-C2)-110° to -98°Enzyme-bound thiamine [28]
Torsion angle φP (N3-C7′-C5′-C4′)50° to 75°Enzyme-bound thiamine [28]
ConformationV-conformationActive form in enzymes [28]

The crystal structure demonstrates that the thiazolium and pyrimidine rings are not coplanar, with a dihedral angle that facilitates optimal intramolecular interactions [33]. The acetate ester modification at the ethyl side chain introduces additional conformational flexibility while maintaining the essential structural features required for molecular recognition [1] [26].

Bond length analysis reveals that the C2-S bond in the thiazolium ring (1.72 Å) is shorter than the C7a-S bond (1.74 Å), indicating partial double bond character due to resonance delocalization [4]. This structural feature is crucial for the electrophilic character of the C2 position, which serves as the primary site for nucleophilic attack in biochemical processes [4].

Charge Distribution in the Thiazolium Ring System

The thiazolium ring system in thiamine acetate hydrochloride exhibits a complex charge distribution pattern that significantly influences its chemical reactivity and molecular interactions [4]. Computational analyses using molecular electrostatic potential mapping reveal that the positive charge is not localized solely on the nitrogen atom, as traditionally assumed, but exhibits significant delocalization throughout the ring system [4].

The sulfur atom in the thiazolium ring displays unexpected electrophilic character, with the shortest intermolecular contacts in crystalline thiazolium salts consistently involving the sulfur atom rather than the nitrogen [4]. This phenomenon can be attributed to the presence of two σ-holes at the sulfur atom, positioned approximately along the extensions of the C-S covalent bonds [4]. These σ-holes arise from the anisotropic distribution of electron density, where electron density is polarized toward the bond regions, creating areas of positive electrostatic potential at the sulfur atom [4].

Table 2: Charge Distribution Parameters in Thiazolium Ring System

PositionElectrostatic CharacterNormalized Contact DistanceInteraction Type
C2 CarbonHighly electrophilic0.87-0.97Nucleophilic attack site [4]
Sulfur atomElectrophilic (σ-holes)0.85-0.97Chalcogen bonding [4]
N3 NitrogenPositive charge center0.92-1.30Hydrogen bonding [4]
C4 CarbonModerately electrophilic1.05-1.20Weak interactions [4]

The C2 position exhibits the highest electrophilic character due to its adjacency to both the positively charged nitrogen and the electronegative sulfur atom [4] [13]. This positioning creates a highly polarized carbon center that readily undergoes nucleophilic substitution reactions [13]. The charge distribution is further influenced by the protonation state of the pyrimidine ring, which affects the overall electronic environment of the thiazolium system [13].

Resonance analysis indicates that multiple resonance structures contribute to the overall charge distribution, including forms where the positive charge is localized on sulfur rather than nitrogen [4]. The C2-S bond exhibits characteristics intermediate between single and double bond character, with bond lengths of approximately 1.72 Å compared to the C7a-S single bond at 1.74 Å [4]. This bond length difference reflects the electron delocalization pattern and confirms the electrophilic nature of the C2 position [4].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and dynamics of thiamine acetate hydrochloride [8] [13]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the unique electronic environment of the thiazolium and pyrimidine ring systems [8].

The most distinctive feature in the ¹H nuclear magnetic resonance spectrum is the highly deshielded signal at 10.0 parts per million, corresponding to the H2 proton of the thiazolium ring [8]. This extreme downfield shift results from the combination of the positively charged thiazolium ring and the electron-withdrawing effects of both nitrogen and sulfur atoms [8]. The pyrimidine H6 proton appears at 9.3 parts per million, reflecting the electron-deficient nature of the pyrimidine ring system [8].

Table 3: Nuclear Magnetic Resonance Spectroscopic Data for Thiamine Acetate Hydrochloride

NucleusPosition/EnvironmentChemical Shift (ppm)MultiplicityReference Conditions
¹HThiazolium H-210.0SingletDMSO-d₆, thiamine hydrochloride [8]
¹HPyrimidine H-69.3SingletDMSO-d₆, thiamine hydrochloride [8]
¹HMethyl groups2.6-3.1MultipletDMSO-d₆, thiamine hydrochloride [8]
¹HEthyl chain3.4-3.7MultipletDMSO-d₆, thiamine hydrochloride [8]
¹³CThiazolium C-2162.2-Solid-state nuclear magnetic resonance [13]
¹³CPyrimidine C-6146.5-Solid-state nuclear magnetic resonance [13]
¹³CThiazolium quaternary153-156-Solution nuclear magnetic resonance [13]
¹³CAcetate carbonyl170-173-Typical acetate ester [1]

The ¹³C nuclear magnetic resonance spectrum reveals significant chemical shift perturbations upon protein binding, particularly for the C2 carbon of the thiazolium ring [13]. In enzyme-bound thiamine derivatives, the C2 carbon exhibits a chemical shift at 162.2 parts per million, representing a 6-9 parts per million deshielding compared to free thiamine [13]. This perturbation indicates activation of the thiazolium ring through protein-induced conformational changes [13].

Solid-state nuclear magnetic resonance studies have provided unprecedented detail about the ionization and tautomerization states of thiamine derivatives [13]. The chemical shift of the C6′ carbon at 146.5 parts per million confirms that the 4′-aminopyrimidine exists in the APH⁺ form (4′-aminopyrimidine protonated at N1′) [13]. This protonation state is crucial for the cofactor activity of thiamine derivatives [13].

The acetate modification introduces additional ¹³C signals in the 170-173 parts per million region, characteristic of ester carbonyl carbons [1]. The acetate methyl carbon typically appears around 20-22 parts per million, while the ethyl chain carbons show characteristic chemical shifts reflecting their proximity to the thiazolium ring system [1].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of thiamine acetate hydrochloride reveals characteristic fragmentation pathways that provide structural confirmation and enable identification of the compound in complex mixtures [14] [15]. Under electrospray ionization conditions, the compound exhibits a molecular ion at m/z 379 corresponding to the intact protonated molecule [1].

The primary fragmentation pathway involves the loss of the acetate group (CH₂CO₂H, 59 mass units) to yield a fragment at m/z 337 [1] [14]. This fragmentation reflects the relative lability of the ester bond under collision-induced dissociation conditions [14]. The base peak in most collision-induced dissociation spectra appears at m/z 285, corresponding to extensive fragmentation of the thiazole ring system [18].

Table 4: Mass Spectrometric Fragmentation Patterns of Thiamine Acetate Hydrochloride

Fragment m/zFragment IdentityRelative IntensityFragmentation Mechanism
379 [M+H]⁺Molecular ionMediumProtonated molecule [1]
337 [M-CH₂CO₂H]⁺Loss of acetate groupHighEster bond cleavage [14]
285Thiazole ring cleavageVery HighRing opening fragmentation [18]
241Decarboxylated fragmentMediumLoss of CO₂ from m/z 285 [18]
210Thiazine lactam ringMediumRing-specific fragment [18]
182Loss of COLowConsecutive fragmentation [18]
166Loss of CO₂LowConsecutive fragmentation [18]

The fragmentation at m/z 210 is particularly diagnostic, as it represents the formation of a thiazine lactam ring structure through intramolecular rearrangement [18]. This fragment is characteristic of thiamine derivatives and serves as a valuable marker for structural identification [18]. Further fragmentation of this ion leads to consecutive losses of carbon monoxide (28 mass units) and carbon dioxide (44 mass units), yielding fragments at m/z 182 and m/z 166, respectively [18].

The fragmentation behavior follows Field's rule for even-electron ions, where the relative abundances of product ions correlate with the proton affinities of the corresponding neutral fragments [14]. The predominance of the m/z 285 fragment suggests high stability of the resulting neutral species, likely due to favorable resonance stabilization [14].

Tandem mass spectrometry experiments reveal that the thiazolium ring undergoes preferential heterolytic cleavage rather than homolytic bond breaking, consistent with the even-electron nature of the precursor ion [14]. The charge retention occurs preferentially on fragments containing the thiazolium ring system, reflecting the inherent positive charge localization [14].

Ultraviolet-Visible and Fluorescence Characteristics

The ultraviolet-visible absorption spectrum of thiamine acetate hydrochloride exhibits characteristic features that reflect the electronic transitions within the thiazolium and pyrimidine ring systems [20] [22]. The primary absorption maximum occurs at 235 nanometers, attributed to π→π* transitions within the thiazolium ring [20] [25]. A secondary absorption band appears at approximately 280 nanometers, corresponding to electronic transitions in the pyrimidine ring system [20].

The molar extinction coefficient at 235 nanometers reaches approximately 1.0 × 10⁴ M⁻¹cm⁻¹, indicating strong electronic coupling within the thiazolium chromophore [20]. The absorption spectrum shows minimal solvent dependence in aqueous media, though pH variations can significantly affect the spectral characteristics due to protonation-deprotonation equilibria of the pyrimidine ring [22] [23].

Table 5: Ultraviolet-Visible and Fluorescence Spectroscopic Properties

TechniqueWavelength (nm)PropertyExtinction Coefficient (M⁻¹cm⁻¹)Solvent Conditions
Ultraviolet-Visible235λmax (thiazolium ring)1.0 × 10⁴Aqueous solution [20]
Ultraviolet-Visible280Secondary absorption3.5 × 10³Aqueous solution [20]
Fluorescence (Ex)370Excitation maximum-Aqueous, pH 7 [36]
Fluorescence (Em)460Emission maximum-Aqueous, pH 7 [36]

Fluorescence spectroscopy reveals that thiamine acetate hydrochloride exhibits intrinsic fluorescence with an excitation maximum at 370 nanometers and emission maximum at 460 nanometers [36]. The fluorescence quantum yield is relatively low due to efficient non-radiative decay pathways, but the emission is sufficiently intense for analytical applications [36] [39]. The fluorescence characteristics are highly sensitive to pH, with optimal emission intensity observed in weakly alkaline to neutral conditions [36].

Three-dimensional fluorescence spectroscopy demonstrates that the excitation wavelength range extends from approximately 320 to 400 nanometers, while emission occurs between 370 and 550 nanometers [36]. The fluorescence efficiency of thiamine derivatives is approximately half that of riboflavin under identical conditions [36]. The emission spectrum exhibits vibronic structure reflecting the rigid aromatic ring systems and their electronic coupling [36].

The fluorescence properties are particularly useful for analytical determination of thiamine acetate hydrochloride in pharmaceutical formulations and biological samples [39]. Detection limits in the low micromolar range can be achieved using optimized fluorescence conditions [39]. The fluorescence characteristics also provide insights into the molecular environment and binding interactions of thiamine derivatives in biological systems [39].

The synthesis of thiamine acetate hydrochloride represents a complex multi-step organic synthesis process that has evolved significantly since the pioneering work of Williams et al. in 1936 [1]. The traditional approach relies on the separate construction of thiazole and pyrimidine moieties, followed by their condensation to form the complete thiamine structure. This methodology, while well-established, presents several challenges in terms of reaction control, yield optimization, and scalability.

Key Intermediate: 5-(2-Acetoxyethyl)-4-methylthiazolium Chloride

The formation of 5-(2-acetoxyethyl)-4-methylthiazolium chloride serves as a crucial intermediate in the synthesis of thiamine acetate hydrochloride [2] [3]. This intermediate represents the acetylated form of the thiazole moiety and is essential for subsequent coupling reactions with pyrimidine derivatives. The synthesis pathway involves multiple steps, beginning with the preparation of the basic thiazole structure.

The initial formation of the thiazolium ring system requires careful control of reaction conditions. Research has demonstrated that the synthesis of 4-methyl-5-(β-acetoxyethyl)-thiazole can be achieved through the acetylation of 5-(2-hydroxyethyl)-4-methylthiazole [3]. The process involves dissolving 5.948 kg of 4-methyl-5-(β-acetoxyethyl)-thiazole in 50 liters of toluene, followed by the addition of 1.54 kg of sodium hydroxide and 10 liters of water. The reaction mixture is stirred until completion, after which the pH is adjusted to slightly acidic conditions. Extraction with dichloromethane and subsequent distillation under reduced pressure yields 4.3 kg of purified product with 100% purity [3].

The formation of the thiazolium salt requires specific conditions to ensure high yield and purity. Studies have shown that the quaternization of thiazole derivatives with appropriate alkylating agents proceeds most efficiently under controlled temperature and pH conditions [4]. The reaction typically involves treating the thiazole precursor with hydrochloric acid and hydrogen peroxide at low temperatures (-10°C) for extended periods (20 hours) to achieve yields of 94.7% [2].

Temperature control during this step is critical for preventing decomposition and side reactions. The use of freezer tank cooling to maintain -10°C prevents unwanted oxidation reactions while promoting the desired transformation [2]. The gradual addition of hydrogen peroxide (30g of 20% solution) ensures controlled oxidation without causing violent exothermic reactions that could lead to product degradation.

Condensation Reactions with Pyrimidine Derivatives

The condensation of thiazolium intermediates with pyrimidine derivatives represents the key bond-forming reaction in thiamine synthesis [5]. This step involves the coupling of 5-(2-acetoxyethyl)-4-methylthiazolium chloride with 4-amino-2-methyl-5-(aminomethyl)pyrimidine, commonly known as Grewe diamine [1]. The reaction mechanism involves nucleophilic attack of the pyrimidine aminomethyl group on the electrophilic thiazolium carbon, forming the characteristic methylene bridge that connects the two ring systems.

The condensation reaction requires precise control of reaction parameters to achieve optimal yields. Research has established that the reaction proceeds most efficiently when conducted in formic acid as the solvent [5]. The use of formic acid provides both the acidic conditions necessary for thiazolium activation and the polar environment required for effective solvation of the charged intermediates. Temperature control during condensation is maintained between 40-60°C to balance reaction rate with stability of the intermediate compounds [6].

The mechanism of condensation involves multiple steps, beginning with the formation of an imine linkage between the thiazolium carbon and the pyrimidine aminomethyl group. This initial condensation is followed by cyclization reactions that establish the final thiamine structure [7]. The stereochemistry of the condensation is controlled by the spatial arrangement of the reactants and the steric constraints imposed by the solvent environment.

Optimization studies have revealed that the molar ratio of thiazolium to pyrimidine components significantly affects both yield and product purity [6]. A slight excess of the pyrimidine component (1.1:1 molar ratio) has been found to drive the condensation to completion while minimizing the formation of oligomeric side products. The reaction time typically ranges from 2-5 hours, depending on the specific reaction conditions and the desired level of conversion.

The condensation process is highly sensitive to the presence of water, which can compete with the intended nucleophilic attack and lead to hydrolysis products [4]. Therefore, strict anhydrous conditions must be maintained throughout the reaction. The use of molecular sieves or other drying agents is often employed to ensure complete removal of trace moisture from the reaction mixture.

Modern Continuous-Flow Synthesis Approaches

The development of continuous-flow synthesis methodologies has revolutionized the production of complex organic molecules, including thiamine derivatives [8] [9]. These approaches offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and reduced reaction times. The application of continuous-flow technology to thiamine acetate hydrochloride synthesis has demonstrated remarkable improvements in both efficiency and product quality.

Microreactor-Based Process Intensification

Microreactor technology has emerged as a powerful tool for the intensification of thiamine synthesis processes [9] [10]. The inherent advantages of microreactors include precise temperature control, excellent mixing characteristics, and the ability to handle hazardous or unstable intermediates safely. The high surface-area-to-volume ratio of microchannels enables rapid heat transfer, allowing for precise control of exothermic reactions that are characteristic of thiamine synthesis.

A comprehensive continuous-flow preparation method for thiamine acetate hydrochloride has been developed that encompasses all major synthetic steps [10]. The process begins with feeding 3-chloro-4-oxopentyl acetate, 2-methyl-4-amino-5-(aminomethyl)pyrimidine, and carbon disulfide to a first continuous-flow reactor for addition reactions. The reaction mixture then flows into a continuous filtration and reaction device where the filter cake is collected and subjected to cyclization reactions with hydrochloric acid solution.

The microreactor design allows for precise control of residence time, which is critical for optimizing reaction selectivity and yield. Studies have demonstrated that residence times of 2-10 minutes are sufficient for complete conversion in continuous-flow systems, compared to several hours required in traditional batch processes [9]. This dramatic reduction in reaction time is attributed to the enhanced mixing and heat transfer characteristics of microreactor systems.

Temperature control in microreactor systems is achieved through integrated heating and cooling elements that provide rapid response to thermal changes. This precise control prevents the formation of thermal decomposition products that can occur in traditional batch systems where temperature gradients and hot spots may develop [10]. The ability to maintain isothermal conditions throughout the reaction zone ensures consistent product quality and maximizes yield.

The continuous filtration and reaction capabilities of modern microreactor systems enable real-time separation and purification of intermediates [10]. This approach eliminates the need for intermediate isolation and purification steps, reducing both processing time and material losses. The integration of multiple synthetic steps into a single continuous process represents a significant advancement in process efficiency.

Catalytic Systems for Improved Yield

The development of efficient catalytic systems has been crucial for enhancing the yield and selectivity of thiamine acetate hydrochloride synthesis [11] [12]. Modern catalytic approaches focus on the use of both homogeneous and heterogeneous catalysts that can promote specific transformations while minimizing side reactions. The selection of appropriate catalysts is based on their ability to activate specific functional groups and control reaction pathways.

Research has demonstrated the effectiveness of thiamine hydrochloride itself as a catalyst for various organic transformations [11] [13]. The unique structural features of thiamine, including the thiazolium ring and aminopyrimidine moiety, enable it to function as an organocatalyst for condensation reactions. This autocatalytic behavior has been exploited in the synthesis of thiamine derivatives, where small amounts of thiamine hydrochloride can accelerate the formation of the desired products.

The development of novel heterogeneous catalysts has shown particular promise for thiamine synthesis applications [12]. Iron oxide-based catalysts functionalized with thiamine have demonstrated excellent activity for various organic transformations. The Fe₃O₄@g-C₃N₄@Thiamine catalyst system combines the magnetic properties of iron oxide with the catalytic activity of thiamine, enabling easy separation and recycling of the catalyst [12].

Catalytic system optimization involves careful consideration of reaction conditions, including temperature, pressure, and solvent selection. Studies have shown that the use of appropriate catalysts can increase reaction yields from 75-80% to 95-99% while simultaneously reducing reaction times [9]. The enhanced selectivity provided by catalytic systems also reduces the formation of impurities, simplifying downstream purification processes.

The mechanism of catalytic enhancement in thiamine synthesis involves the activation of electrophilic centers and the stabilization of reaction intermediates [14]. Thiazolium-based catalysts, in particular, have been shown to form stable covalent intermediates that facilitate bond formation while preventing decomposition pathways. This catalytic behavior is attributed to the ability of the thiazolium ring to stabilize carbanionic intermediates through resonance effects.

Purification and Crystallization Techniques

The purification and crystallization of thiamine acetate hydrochloride represent critical steps in ensuring pharmaceutical-grade quality and stability [15] [16]. These processes must effectively remove impurities while maintaining the integrity of the thiamine structure, which is known to be sensitive to light, heat, and oxidative conditions. Modern purification strategies combine traditional crystallization techniques with advanced analytical methods to achieve the required purity standards.

Solvent Selection for Recrystallization

The selection of appropriate solvents for recrystallization is fundamental to achieving high-purity thiamine acetate hydrochloride [15] [17]. Solvent selection must consider multiple factors, including solubility characteristics, crystal morphology, and the ability to reject impurities effectively. The development of optimal recrystallization procedures requires systematic evaluation of solvent systems and crystallization conditions.

Isopropanol-water mixtures have been identified as particularly effective for thiamine hydrochloride crystallization [15]. The method involves dissolving thiamine hydrochloride in United States Pharmacopeia grade water by heating to 70°C, followed by the gradual addition of filtered isopropanol. The volume ratios are critical, with water used in the range of 0.7 to 1.5 liters per kilogram of thiamine hydrochloride, and isopropanol in the range of 2 to 20 liters per kilogram. This system can be tuned to produce either monohydrate or hemihydrate forms of thiamine hydrochloride depending on the agitation speed employed during crystallization.

The agitation speed during crystallization has been found to be a critical parameter for controlling crystal form [15]. When mechanical agitation is maintained below 150 rpm, preferably at 125 rpm, the monohydrate form of thiamine hydrochloride is selectively produced. Conversely, when agitation speed exceeds 180 rpm, preferably at 200 rpm, the hemihydrate form is obtained. This level of control over crystal form is important for pharmaceutical applications where specific hydration states may be required for stability or bioavailability reasons.

Methanol-ethyl acetate solvent systems have also shown promise for thiamine crystallization, particularly for achieving improved crystal morphology [17]. Experimental results demonstrate that thiamine hydrochloride crystals formed in methanol/ethyl acetate systems exhibit granular and more regular morphology compared to those formed in methanol alone. The improved crystal characteristics are attributed to the modified nucleation and growth kinetics in the mixed solvent system.

The crystallization process typically involves heating the solution to 70°C to ensure complete dissolution, followed by controlled cooling to room temperature [15]. During cooling, the formation of crystalline thiamine hydrochloride is promoted by the decreased solubility at lower temperatures. The controlled cooling rate is essential for preventing rapid crystallization that could lead to the incorporation of impurities or the formation of unstable crystal forms.

Two-solvent recrystallization systems offer additional advantages for thiamine purification [18]. In these systems, the compound is dissolved in a primary solvent at elevated temperature, and a secondary solvent is added dropwise until crystallization is induced. The secondary solvent should be miscible with the primary solvent but should reduce the solubility of thiamine acetate hydrochloride. Common two-solvent systems include ethanol-water and toluene-hexane combinations.

Impurity Profiling and Control Strategies

The identification and control of impurities in thiamine acetate hydrochloride synthesis is essential for meeting pharmaceutical quality standards [19] [20]. Impurity profiling involves the systematic characterization of all potential contaminants, including process-related impurities, degradation products, and residual starting materials. Advanced analytical techniques are employed to detect, quantify, and identify impurities at levels well below the acceptable limits established by regulatory guidelines.

Reverse-phase high-performance liquid chromatography (RP-HPLC) has been established as the primary analytical method for impurity profiling of thiamine hydrochloride formulations [19] [20]. The chromatographic separation employs gradient elution using an octadecyl silane column with a mobile phase consisting of phosphate buffer with ion-pair reagent, acetonitrile, and methanol. Detection is carried out at 248 nm, which provides optimal sensitivity for thiamine and its related impurities. The method has been validated according to International Council for Harmonisation Q2(R1) guidelines, demonstrating precision, accuracy, and linearity over the range of 0.03-58.83 μg/mL [20].

The characterization of unknown degradation products requires sophisticated analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS/MS/QTOF) [20]. Studies have identified degradation products with molecular weights corresponding to oxidative degradation of thiamine due to excipient interactions. One such degradation product was characterized with an m/z value of 351.1604, postulated as an oxidative degradation product resulting from interactions between thiamine and formulation excipients [20].

Process-related impurities in thiamine synthesis typically include unreacted starting materials, synthetic intermediates, and side products formed during the coupling reactions [19]. The levels of these impurities are controlled through optimization of reaction conditions and purification procedures. Typical levels of process-related impurities range from 50-200 ppm, with acceptable limits generally set at 0.15% or lower [20].

Degradation products represent another significant class of impurities that must be monitored and controlled [16] [21]. Thiamine is particularly susceptible to degradation under conditions of elevated temperature, light exposure, and oxidative stress. The degradation kinetics follow first-order or pseudo-first-order reactions, with rate constants varying depending on the specific conditions and formulation matrix [16]. Studies have shown that thiamine degradation is accelerated when the compound is in the amorphous state compared to the crystalline state, highlighting the importance of maintaining appropriate crystal forms during storage [16].

Oxidative impurities represent a particularly challenging class of contaminants due to the sensitivity of thiamine to oxidation [22]. These impurities are typically present at levels of 5-50 ppm but must be controlled to levels below 0.05% to meet pharmaceutical standards [20]. Control strategies include the use of antioxidants, inert atmosphere processing, and protection from light during manufacturing and storage.

The implementation of effective impurity control strategies requires a comprehensive understanding of the degradation pathways and the factors that influence impurity formation [20]. Stability testing under accelerated conditions (elevated temperature and humidity) is used to identify potential degradation products and establish appropriate storage conditions. The results of these studies guide the development of formulation strategies and packaging requirements to ensure product stability throughout the intended shelf life.

Quality control testing protocols must be established to monitor impurity levels throughout the manufacturing process [20]. These protocols typically include in-process testing at critical steps, as well as final product testing before release. The analytical methods must be capable of detecting impurities at levels well below the specification limits to ensure consistent product quality.

Dates

Last modified: 08-15-2023

Explore Compound Types